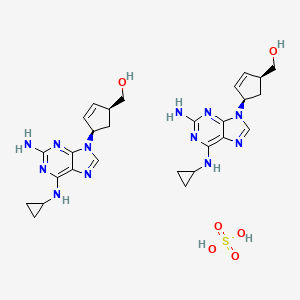
N-Acetyl-D-Mannosamine
Overview
Description
N-Acetyl-D-Mannosamine (N-Acetylmannosamine) is a monosaccharide derivative of mannose, characterized by the presence of an acetyl group attached to the amino group of mannose. It serves as a crucial precursor in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids in various biological systems.
Synthetic Routes and Reaction Conditions:
Base-Catalyzed Epimerization: this compound can be synthesized through the base-catalyzed epimerization of N-Acetyl-D-Glucosamine. This reaction involves the conversion of N-Acetyl-D-Glucosamine to this compound using a strong base.
Aldolase Treatment: Another method involves the treatment of sialic acid with aldolase to produce this compound and pyruvic acid.
Rhodium-Catalyzed Oxidative Cyclization: Glucal 3-carbamates can be converted to this compound through rhodium(II)-catalyzed oxidative cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms that can efficiently produce the compound. These methods are optimized to achieve high yields and purity suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-Acetylneuraminic acid (Neu5Ac), a key sialic acid.
Reduction: Reduction reactions can convert this compound into its corresponding alditol, N-Acetyl-D-Mannitol.
Substitution: Substitution reactions can introduce various functional groups to the molecule, leading to the formation of derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Pyruvic acid, catalytic amounts of enzymes such as aldolase.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
N-Acetylneuraminic Acid (Neu5Ac): A critical component in glycoproteins and glycolipids.
N-Acetyl-D-Mannitol:
Scientific Research Applications
N-Acetyl-D-Mannosamine has diverse applications in scientific research, including:
Chemistry: It is used as a substrate in the synthesis of sialic acids and their derivatives, which are important in studying glycoprotein and glycolipid structures.
Biology: It plays a role in the study of glycosylation processes and the regulation of cell surface glycoproteins.
Medicine: this compound is investigated for its potential therapeutic effects in conditions such as GNE myopathy, a genetic muscle disease.
Industry: It is utilized in the production of biologically active compounds and pharmaceutical intermediates.
Mechanism of Action
N-Acetyl-D-Mannosamine exerts its effects primarily through its role as a precursor in the biosynthesis of sialic acids. Sialic acids are involved in various cellular processes, including cell-cell communication, immune response modulation, and pathogen recognition. The compound is metabolized to N-Acetylneuraminic acid, which is then incorporated into glycoproteins and glycolipids, influencing their structure and function.
Comparison with Similar Compounds
N-Acetyl-D-Glucosamine: A structural isomer of N-Acetyl-D-Mannosamine, used in similar biochemical pathways.
N-Acetylneuraminic Acid (Neu5Ac): The primary product of this compound metabolism, essential for glycoprotein and glycolipid synthesis.
N-Acetyl-D-Mannitol:
Uniqueness: this compound is unique in its ability to serve as a direct precursor to sialic acids, which are critical for various biological functions. Its role in glycoprotein and glycolipid biosynthesis distinguishes it from other monosaccharides and derivatives.
Properties
IUPAC Name |
N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-ZTVVOAFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3615-17-6 | |
| Record name | 2-acetamido-2-deoxy-D-mannose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-aminopropyl(propyl)amino]-N-hydroxynitrous amide](/img/structure/B7828707.png)









![(3R,5S)-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B7828762.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B7828791.png)

